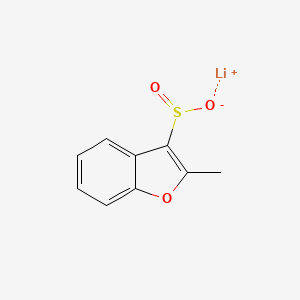
Lithium(1+) 2-methyl-1-benzofuran-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is a chemical compound that combines the properties of lithium ions with the structural features of benzofuran and sulfinate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate typically involves the reaction of 2-methyl-1-benzofuran-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, thiols, sulfides, and various substituted benzofuran compounds.
Applications De Recherche Scientifique
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate involves its interaction with molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, and interacting with specific receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate
- Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate
Uniqueness
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is unique due to its specific structural features, which combine the properties of lithium ions, benzofuran, and sulfinate groups
Propriétés
Formule moléculaire |
C9H7LiO3S |
|---|---|
Poids moléculaire |
202.2 g/mol |
Nom IUPAC |
lithium;2-methyl-1-benzofuran-3-sulfinate |
InChI |
InChI=1S/C9H8O3S.Li/c1-6-9(13(10)11)7-4-2-3-5-8(7)12-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
GDISHTPXZZQIQY-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=C(C2=CC=CC=C2O1)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B13458595.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
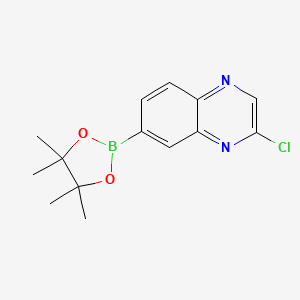
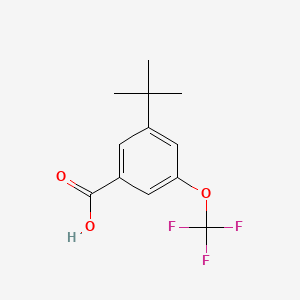
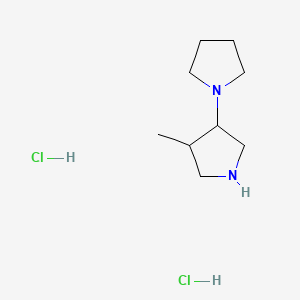
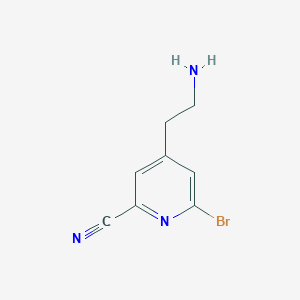
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)
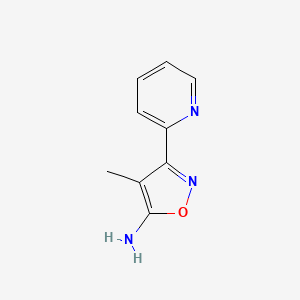
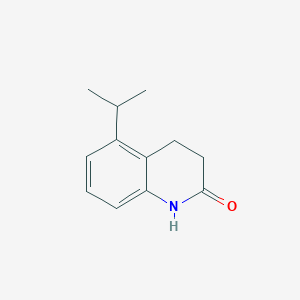
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)

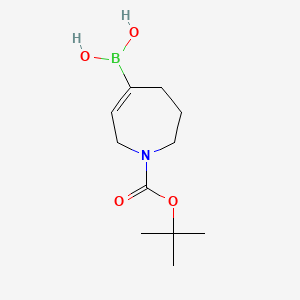
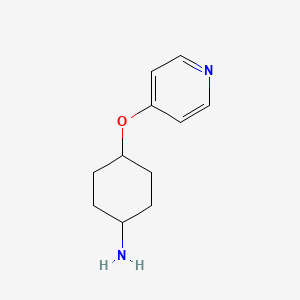
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
